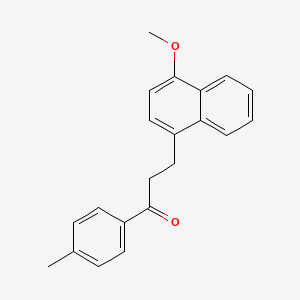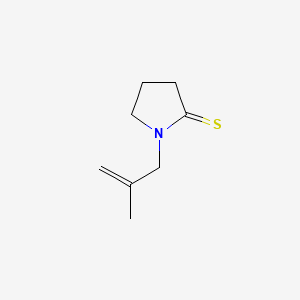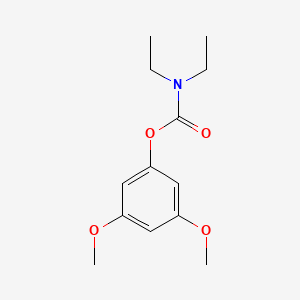![molecular formula C13H22Cl2N2O B13837127 2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride](/img/structure/B13837127.png)
2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2R)-4-Benzylpiperazin-2-yl]ethanol;dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride typically involves the reaction of piperazine with benzyl chloride in the presence of a suitable solvent such as ethanol. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then purified through crystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and recrystallization ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2R)-4-Benzylpiperazin-2-yl]ethanol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of piperazine, such as benzyl-substituted piperazines and their corresponding alcohols or amines .
Applications De Recherche Scientifique
2-[(2R)-4-Benzylpiperazin-2-yl]ethanol;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
[(2R)-4-Benzyl-2-piperazinyl]methanol dihydrochloride: A similar compound with a methanol group instead of an ethanol group.
2-[(2R,5S)-5-Isobutyl-1-propyl-2-piperazinyl]ethanol dihydrochloride: Another derivative with different substituents on the piperazine ring.
Uniqueness
2-[(2R)-4-Benzylpiperazin-2-yl]ethanol;dihydrochloride is unique due to its specific benzyl and ethanol substituents, which confer distinct chemical and biological properties. These properties make it valuable for various research applications and differentiate it from other piperazine derivatives .
Propriétés
Formule moléculaire |
C13H22Cl2N2O |
|---|---|
Poids moléculaire |
293.23 g/mol |
Nom IUPAC |
2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C13H20N2O.2ClH/c16-9-6-13-11-15(8-7-14-13)10-12-4-2-1-3-5-12;;/h1-5,13-14,16H,6-11H2;2*1H/t13-;;/m1../s1 |
Clé InChI |
QTEPLWCXIRWBDW-FFXKMJQXSA-N |
SMILES isomérique |
C1CN(C[C@H](N1)CCO)CC2=CC=CC=C2.Cl.Cl |
SMILES canonique |
C1CN(CC(N1)CCO)CC2=CC=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



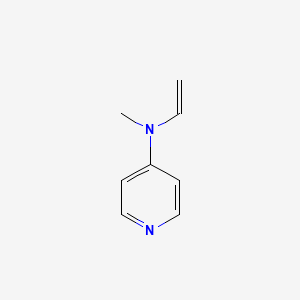
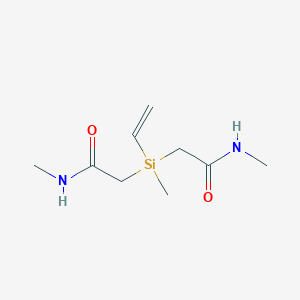
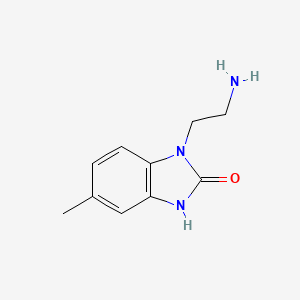

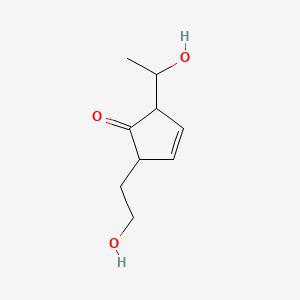
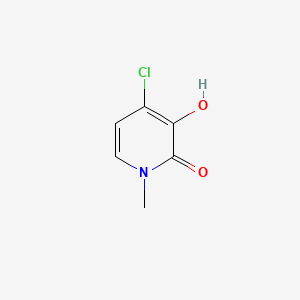
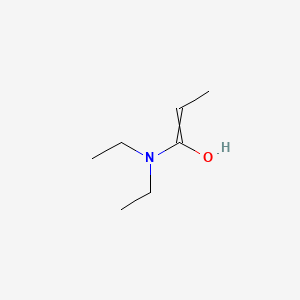

![[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13837104.png)
